

# A Technical Guide to the Off-Target Anticancer Mechanisms of Racemic Efavirenz

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## Compound of Interest

Compound Name: (Rac)-Efavirenz

Cat. No.: B137610

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Prepared for: Researchers, Scientists, and Drug Development Professionals

**Abstract:** Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy, is administered as a racemic mixture. Emerging preclinical evidence has illuminated its potent off-target anticancer activities, positioning it as a compelling candidate for drug repurposing. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the onco-static and cytotoxic effects of racemic Efavirenz in cancer cells. It details the induction of apoptosis via DNA damage response pathways, disruption of mitochondrial bioenergetics, metabolic reprogramming through inhibition of fatty acid synthesis, and modulation of cancer stem cells. This document summarizes key quantitative data, presents detailed experimental protocols for assessing these effects, and utilizes pathway diagrams to visualize the complex signaling networks involved.

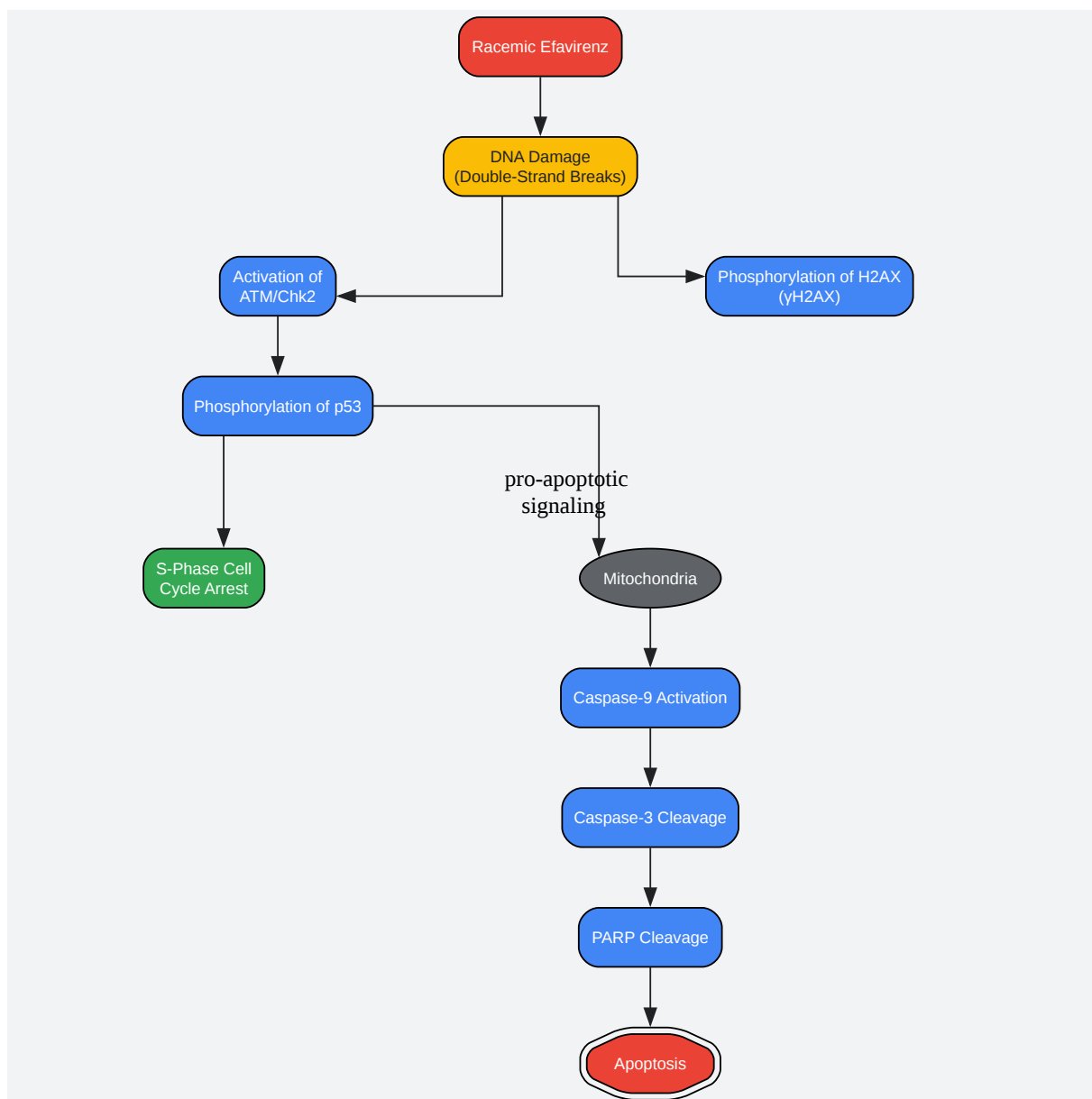
## Core Off-Target Anticancer Mechanisms

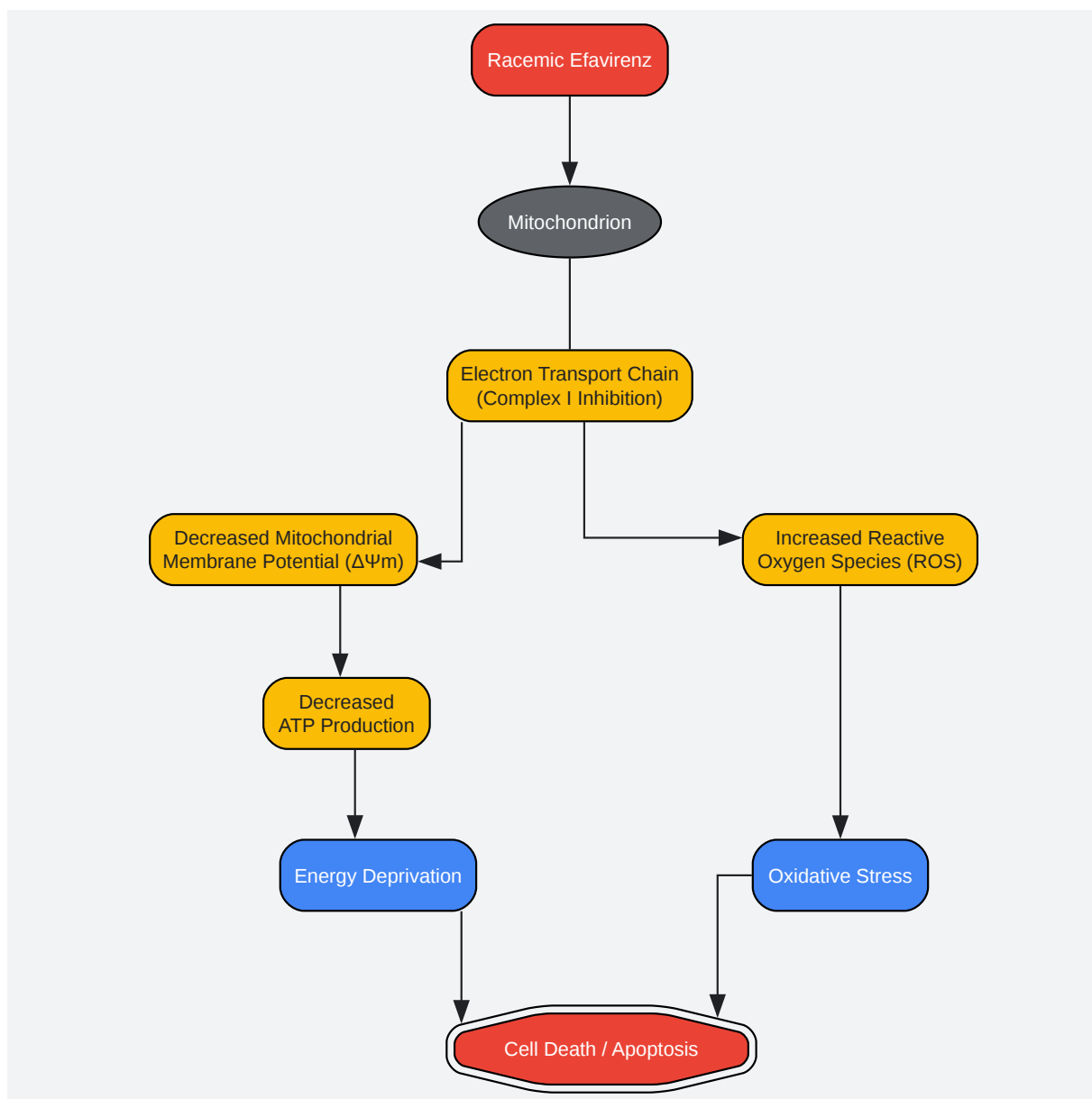
Racemic Efavirenz exerts its anticancer effects through a multi-pronged attack on cancer cell biology, distinct from its canonical function of inhibiting HIV reverse transcriptase. The primary mechanisms identified are detailed below.

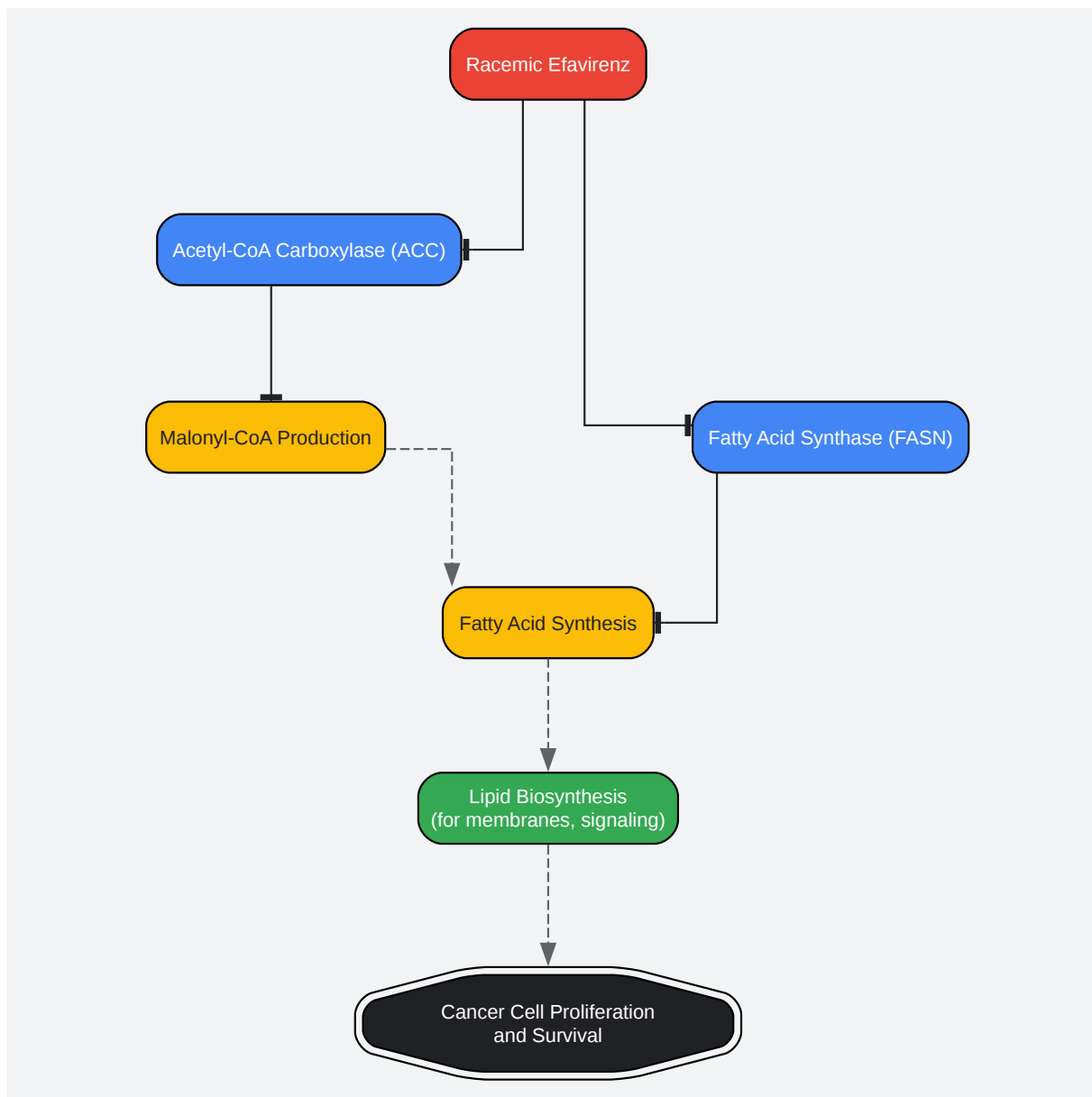
## Induction of DNA Damage, Cell Cycle Arrest, and Apoptosis

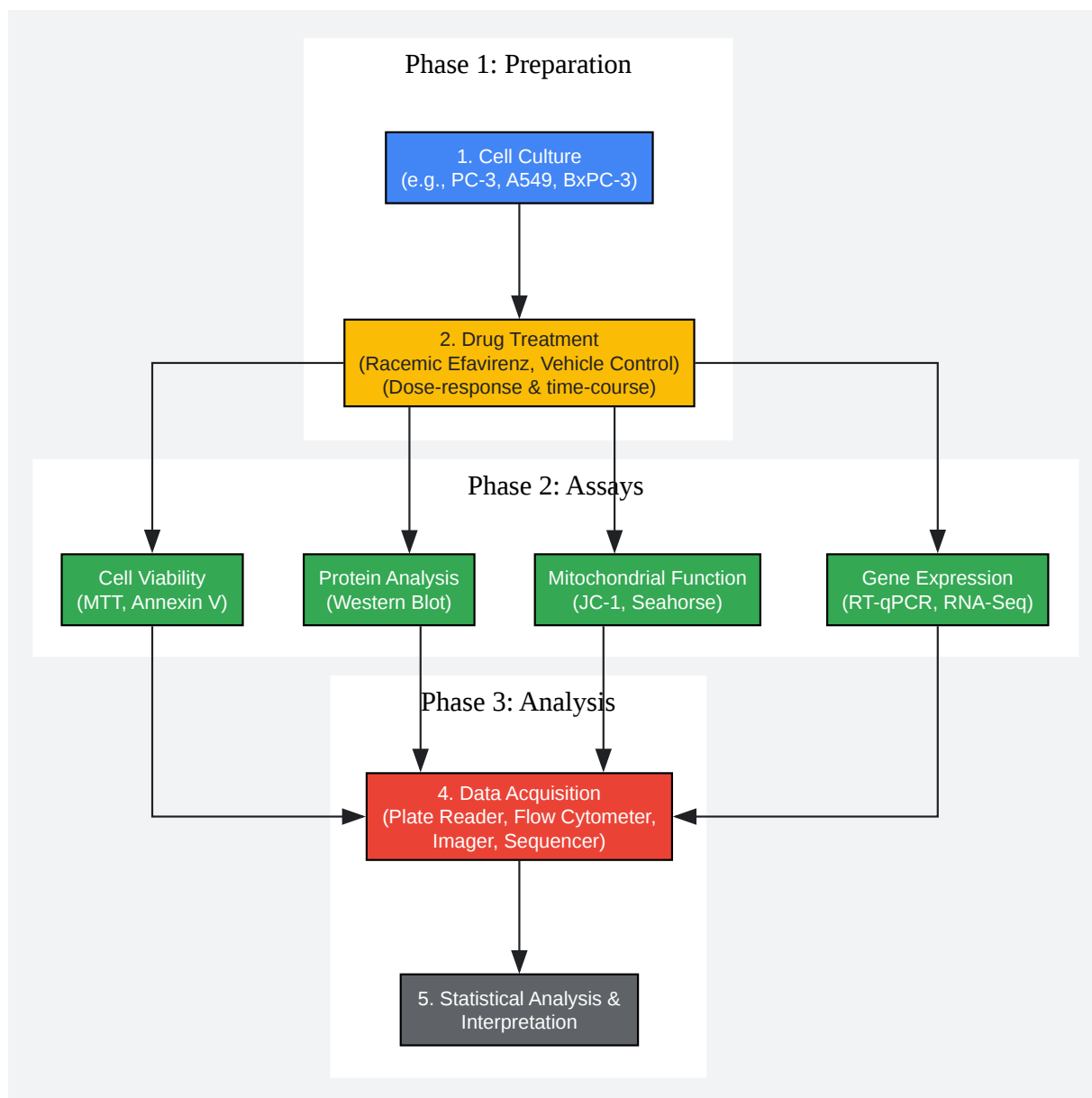
Efavirenz induces significant genotoxic stress in cancer cells, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.<sup>[1][2]</sup> In

leukemia cells, EFV treatment leads to the pronounced activation and phosphorylation of key DDR proteins, including p53, checkpoint kinase 2 (Chk2), and the histone variant H2AX ( $\gamma$ H2AX), which are hallmarks of DNA double-strand breaks.[1][3] This activation of p53 can trigger cell cycle arrest, preventing the proliferation of damaged cells.[3] In lung cancer cells, this response can occur through the ATM signaling pathway. Ultimately, this sustained DNA damage triggers the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death. Studies in lung cancer models show that EFV can induce an S-phase arrest in the cell cycle, indicating a direct interference with DNA replication.









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- To cite this document: BenchChem. [A Technical Guide to the Off-Target Anticancer Mechanisms of Racemic Efavirenz]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137610#potential-off-target-effects-of-racemic-efavirenz-in-cancer-cells]

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